N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-5-(4-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE is a synthetic compound known for its diverse pharmacological properties. It belongs to the class of pyrazole derivatives, which are recognized for their significant biological activities, including antileishmanial and antimalarial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-5-(4-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE typically involves the reaction of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with 4-methylphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with hydroxylamine hydrochloride to yield the isoxazole ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-5-(4-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and isoxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole or isoxazole derivatives.
Scientific Research Applications
N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-5-(4-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antileishmanial and antimalarial agent.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-5-(4-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets. It is known to inhibit enzymes involved in the biosynthesis of nucleic acids and proteins, thereby exerting its antileishmanial and antimalarial effects . The compound also interacts with cellular receptors, leading to anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- N-[(3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-5-(4-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE
- N-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-5-(4-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE
Uniqueness
N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-5-(4-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE is unique due to its specific substitution pattern on the pyrazole ring, which enhances its biological activity compared to other similar compounds. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry.
Properties
Molecular Formula |
C17H18N4O2 |
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Molecular Weight |
310.35 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C17H18N4O2/c1-11-4-6-13(7-5-11)16-8-15(20-23-16)17(22)18-9-14-10-19-21(3)12(14)2/h4-8,10H,9H2,1-3H3,(H,18,22) |
InChI Key |
INGMJIWCUDFDFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC3=C(N(N=C3)C)C |
Origin of Product |
United States |
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